4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-30-18-10-6-17(7-11-18)21-24-25-22(31-21)23-20(27)16-8-12-19(13-9-16)32(28,29)26-14-4-2-3-5-15-26/h6-13H,2-5,14-15H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLMOUIEWGPZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide with Carboxylic Acid Derivatives
A widely adopted method involves reacting 4-methoxybenzohydrazide with a carbonyl source under dehydrating conditions. For instance, treatment with triethyl orthoacetate in refluxing ethanol facilitates cyclization to form 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This reaction typically achieves yields of 75–85% under optimized conditions.
Reaction Conditions
- Reagents : 4-Methoxybenzohydrazide, triethyl orthoacetate
- Solvent : Anhydrous ethanol
- Temperature : 80–90°C (reflux)
- Time : 12–24 hours
- Catalyst : None required
Oxidative Cyclization Using Ferric Chloride
Alternative protocols employ oxidative cyclization of thiosemicarbazides. For example, 4-methoxyphenyl thiosemicarbazide is treated with ferric chloride (FeCl₃) in acetic acid, yielding the oxadiazole ring via dehydrogenation. This method is advantageous for scalability, with reported yields of 70–78%.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–78% | |
| Reaction Time | 6–8 hours | |
| Purification Method | Crystallization (ethanol) |
Introduction of the Benzamide Group
The oxadiazole intermediate is functionalized with a benzamide group through nucleophilic acyl substitution.
Reaction with Benzoyl Chloride Derivatives
4-(Chlorosulfonyl)benzoyl chloride is reacted with the oxadiazole intermediate in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Optimized Protocol
- Dissolve 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1 equiv) in DCM.
- Add TEA (2.5 equiv) dropwise under nitrogen.
- Introduce 4-(chlorosulfonyl)benzoyl chloride (1.2 equiv) slowly.
- Stir for 4–6 hours at room temperature.
- Quench with ice water and extract with DCM.
- Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield : 65–72%
Sulfonation with Azepane
The final step involves introducing the azepane sulfonyl group via nucleophilic displacement of the chlorosulfonyl intermediate.
Azepane Sulfonation
4-(Chlorosulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is treated with azepane in tetrahydrofuran (THF) at reflux. The reaction requires 6–8 hours for completion, with yields exceeding 80%.
Critical Parameters
- Molar Ratio : 1:1.5 (chlorosulfonyl compound : azepane)
- Solvent : THF
- Temperature : 65–70°C
- Workup : Filtration and recrystallization from methanol/water
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.98 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, 4-OCH₃–Ar–H), 6.99 (d, J = 8.8 Hz, 2H, 4-OCH₃–Ar–H), 3.82 (s, 3H, OCH₃), 3.15–3.10 (m, 4H, azepane–H), 1.65–1.50 (m, 6H, azepane–H).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer. Key modifications include:
- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent Recycling : THF recovery via distillation reduces costs.
- Quality Control : HPLC purity >99% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (Hours) | Cost Efficiency |
|---|---|---|---|---|
| Cyclization (FeCl₃) | 70–78 | 97 | 6–8 | High |
| Acylation (TEA/DCM) | 65–72 | 98 | 4–6 | Moderate |
| Sulfonation (THF) | 80–85 | 99 | 6–8 | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Structural and Functional Insights
Sulfonamide Modifications: The azepane-sulfonamide group in the target compound may enhance solubility compared to bulkier substituents (e.g., benzyl in LMM5) due to its 7-membered ring flexibility. However, LMM11’s cyclohexyl-ethyl sulfonamide exhibits superior antifungal potency (MIC: 1.56 µg/mL vs. 3.12 µg/mL for LMM5), suggesting that lipophilic substituents improve membrane penetration .
Oxadiazole Substituents :
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize π-π interactions in enzyme active sites. In contrast, HSGN-235’s 4-(trifluoromethyl)phenyl group enhances antibacterial activity via hydrophobic and electrostatic interactions .
- Compound 50’s cyclohexyl substituent on oxadiazole shifts activity toward Ca²⁺/calmodulin inhibition, demonstrating scaffold versatility .
Benzamide Variations :
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an azepane ring linked to a sulfonamide group and a benzamide moiety substituted with a 1,3,4-oxadiazole ring. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and sulfonamide moieties. The synthesized compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Weak |
| Salmonella typhi | 4 | Strong |
| Bacillus subtilis | 8 | Moderate |
These results indicate that the compound exhibits strong activity against Salmonella typhi, which is significant for developing new antibacterial agents targeting resistant strains .
Enzyme Inhibition
The compound was also evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. The results are summarized in the table below:
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) | Activity Level |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 | 21.25 | Strong |
| Urease | 1.13 | 10.00 | Very Strong |
The compound demonstrated significantly lower IC50 values compared to reference compounds, indicating its potential as a potent enzyme inhibitor .
Case Studies
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of compounds similar to the target compound and evaluated their biological activities. The study found that compounds with similar structural motifs exhibited varying degrees of antibacterial and enzyme inhibitory activities. Notably, those with the oxadiazole moiety showed enhanced bioactivity against drug-resistant bacterial strains .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Bacterial Cell Wall Synthesis : The sulfonamide group may interfere with folic acid synthesis in bacteria.
- Enzyme Inhibition : The compound may bind to active sites of AChE and urease, preventing substrate binding and subsequent enzymatic reactions.
Further studies utilizing molecular docking simulations could provide insights into the specific interactions at the molecular level.
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do they influence its reactivity?
- The compound contains:
- Azepane-sulfonyl group : Enhances solubility and modulates enzyme interactions via sulfonamide bonding .
- 1,3,4-Oxadiazole ring : Imparts metabolic stability and participates in π-π stacking interactions .
- 4-Methoxyphenyl substituent : Influences electronic properties and bioavailability .
- Methodological insight: Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and predict reactive sites.
Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole core in this compound?
- The oxadiazole ring is typically synthesized via cyclization of hydrazides under dehydrating conditions. For example:
- Reagent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
- Conditions : Reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 80–100°C for 6–12 hours .
- Validation: Monitor reaction progress using TLC or HPLC, and confirm ring formation via FT-IR (C=N stretch at ~1600 cm⁻¹) .
Q. How can researchers assess the antimicrobial activity of this compound in preliminary assays?
- Protocol :
- Test strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans).
- Assay : Broth microdilution (MIC determination) or agar diffusion .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
- Data interpretation : Compare zone-of-inhibition diameters or MIC values to identify potency trends .
Advanced Research Questions
Q. How can structural modifications to the azepane-sulfonyl group enhance target selectivity in enzyme inhibition studies?
- Approach :
- Replace azepane with smaller (e.g., piperidine) or bulkier (e.g., cycloheptane) rings to probe steric effects.
- Modify sulfonyl group : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents .
- Experimental design :
- Use X-ray crystallography or molecular docking to map binding interactions with target enzymes (e.g., carbonic anhydrase) .
- Compare IC₅₀ values of analogs in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Potential factors :
- Purity : Verify compound purity (>95%) via HPLC or LC-MS .
- Assay conditions : Standardize pH, temperature, and incubation time .
- Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate experiments across labs .
- Case study : Discrepancies in anticancer activity may arise from differences in apoptosis assay protocols (e.g., Annexin V vs. MTT) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Key parameters :
- Solubility : Use co-solvents (e.g., PEG 400) or salt formation .
- Metabolic stability : Introduce deuterium at vulnerable positions to slow CYP450-mediated degradation .
- In vivo validation :
- Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t₁/₂) and bioavailability (F%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
